molecular formula C21H25FN4O2 B2972301 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 922089-80-3

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2972301
CAS No.: 922089-80-3
M. Wt: 384.455
InChI Key: OIIHENDUCCSFEB-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetically designed oxalamide derivative, characterized by a 1-methylindoline group and a 3-fluorophenyl moiety. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel enzyme inhibitors. Oxalamide derivatives containing similar structural motifs, such as a dimethylaminoethyl group and a substituted indoline, have been identified as key scaffolds in the preparation of potent and selective diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors, which are investigated for disorders of the metabolism, liver, and cardiovascular system . The structural features of this compound, including the fluorophenyl group, are known to influence lipophilicity and binding affinity to biological targets, while the dimethylamino group can impact solubility and metabolic stability . Researchers value this oxalamide for its potential to modulate specific biological pathways. As with related compounds, its mechanism of action is hypothesized to involve targeted protein binding, such as enzyme inhibition, which can be utilized in various biochemical and cellular assays . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-25(2)19(14-7-8-18-15(11-14)9-10-26(18)3)13-23-20(27)21(28)24-17-6-4-5-16(22)12-17/h4-8,11-12,19H,9-10,13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIHENDUCCSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article synthesizes available research findings, including its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C22H27FN4O2C_{22}H_{27}FN_{4}O_{2} with a molecular weight of approximately 398.5 g/mol. It features an oxalamide functional group, which is often associated with various biological activities. The presence of the dimethylamino group and the indoline moiety contributes significantly to its chemical properties.

PropertyValue
Molecular FormulaC22H27FN4O2
Molecular Weight398.5 g/mol
CAS Number922035-70-9

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as a ligand for certain receptors, influencing various biological pathways.

  • Receptor Interaction : The compound is hypothesized to bind to neurokinin receptors, which are implicated in pain signaling and inflammation.
  • Enzyme Modulation : It may also inhibit or activate specific enzymes, thereby altering metabolic pathways relevant to disease processes.

Biological Activity

Research indicates that compounds with oxalamide structures exhibit a range of biological activities. For instance:

  • Antiproliferative Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation, suggesting potential applications in oncology.
  • Neurogenic Inflammation : The ability to modulate neurokinin receptors indicates a role in managing conditions related to inflammation and pain.

Study 1: Anticancer Potential

A study investigated the antiproliferative effects of oxalamide derivatives on various cancer cell lines. The results indicated that certain structural modifications enhanced the inhibitory effects on cell growth, particularly in breast and colon cancer models.

Study 2: Neurokinin Receptor Binding

Another research effort focused on the binding affinities of similar compounds to neurokinin receptors. The findings suggested that modifications in the indoline structure could significantly impact binding efficiency and selectivity, potentially leading to new therapeutic agents for pain management.

Comparative Analysis with Related Compounds

To highlight the unique aspects of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesNotable Activities
N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamideIndole core, dimethylamino groupSelective 5-HT(1F) receptor agonist
N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramideIndole core, ethyl-amide linkagePotential antifungal agent
SR141716APiperidine ringCB1 cannabinoid receptor antagonist

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related oxalamide derivatives, emphasizing substituent effects, molecular properties, and biological data where available:

Compound Name N1 Substituent N2 Substituent Molecular Weight Application Key Findings References
Target Compound : N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl 3-fluorophenyl ~405–410* Unknown (potential drug/flavor) Hypothesized rapid metabolism (no amide hydrolysis) based on oxalamide analogs; dimethylamino group enhances solubility.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl 405.4 Flavoring agent Rapid metabolism in hepatocytes; no amide hydrolysis observed. NOEL = 100 mg/kg bw/day.
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-...)oxalamide) 4-chloro-3-fluorophenyl Complex bicyclic guanidinomethyl substituent Not reported Antiviral (CD4-mimetic) Synthesized for HIV research; spectroscopic data consistent with literature.
N1-(2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide 2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl 2-(methylthio)phenyl 410.5 Unknown Structural similarity to target compound; indol-3-yl vs. indolin-5-yl may alter conformational stability.
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl ~400 (estimated) Flavoring agent Metabolized via similar pathways as S336; NOEL = 100 mg/kg bw/day.

*Estimated based on structural similarity to compound.

Key Structural and Functional Insights:

Indolin-5-yl (partially saturated indole) vs. indol-3-yl () may confer distinct conformational preferences, affecting target engagement or metabolic stability .

Metabolism and Safety: Oxalamides like S336 and its analogs undergo rapid hepatic metabolism without amide bond cleavage, suggesting a common metabolic pathway for this class . The dimethylamino group in the target compound and analog likely improves solubility, a critical factor for bioavailability .

Regulatory and Toxicity Profiles: S336 and related flavoring oxalamides exhibit high safety margins (NOEL = 100 mg/kg bw/day) with minimal toxicity, attributed to efficient metabolism and excretion . No toxicity data are available for the target compound, but structural similarities suggest comparable safety if metabolized similarly .

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